Galanin (1-13)-Mastoparan

Description

BenchChem offers high-quality Galanin (1-13)-Mastoparan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Galanin (1-13)-Mastoparan including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

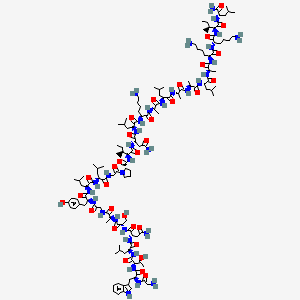

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C133H222N34O32/c1-25-73(17)107(131(197)154-89(110(140)176)50-66(3)4)164-119(185)88(40-31-34-48-136)152-118(184)87(39-30-33-47-135)151-113(179)78(22)148-121(187)92(53-69(9)10)155-114(180)77(21)144-112(178)76(20)147-120(186)91(52-68(7)8)156-115(181)79(23)146-117(183)86(38-29-32-46-134)153-122(188)93(54-70(11)12)159-126(192)99(60-103(139)172)162-132(198)108(74(18)26-2)165-130(196)101-41-35-49-167(101)106(175)64-143-116(182)90(51-67(5)6)157-123(189)94(55-71(13)14)158-125(191)96(57-81-42-44-83(170)45-43-81)150-105(174)63-142-111(177)75(19)145-129(195)100(65-168)163-127(193)98(59-102(138)171)160-124(190)95(56-72(15)16)161-133(199)109(80(24)169)166-128(194)97(149-104(173)61-137)58-82-62-141-85-37-28-27-36-84(82)85/h27-28,36-37,42-45,62,66-80,86-101,107-109,141,168-170H,25-26,29-35,38-41,46-61,63-65,134-137H2,1-24H3,(H2,138,171)(H2,139,172)(H2,140,176)(H,142,177)(H,143,182)(H,144,178)(H,145,195)(H,146,183)(H,147,186)(H,148,187)(H,149,173)(H,150,174)(H,151,179)(H,152,184)(H,153,188)(H,154,197)(H,155,180)(H,156,181)(H,157,189)(H,158,191)(H,159,192)(H,160,190)(H,161,199)(H,162,198)(H,163,193)(H,164,185)(H,165,196)(H,166,194)/t73-,74-,75-,76-,77-,78-,79-,80+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-,109-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAIPWKSPHFHFZ-BUBYYDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C133H222N34O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2809.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177352-81-7 | |

| Record name | 177352-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of the Chimeric Peptide Galparan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chimeric peptide galparan, from its rational design and discovery to its chemical synthesis, purification, and biological characterization. Galparan is a synthetic 27-amino acid peptide amide constructed by linking the N-terminal 1-13 fragment of the neuropeptide galanin to the wasp venom toxin mastoparan.[1][2][3] This strategic fusion results in a molecule with unique biological activities, primarily centered on the modulation of G-protein coupled receptor (GPCR) signaling pathways.[4][5][6] This document details the scientific rationale behind its creation, provides field-proven protocols for its synthesis and purification, and explores its mechanism of action with a focus on its potent insulin-releasing capabilities.[1]

Introduction: The Genesis of a Chimeric Peptide

The development of galparan emerged from a desire to create novel molecular tools to probe and manipulate cellular signaling pathways. The core concept was to combine the receptor-targeting specificity of one peptide with the effector-activating properties of another.

-

Galanin: A widely distributed neuropeptide in the central and peripheral nervous systems, galanin exerts its effects through three GPCR subtypes (GalR1, GalR2, and GalR3).[7] The N-terminal fragment, galanin-(1-13), is crucial for receptor binding and activation.[8]

-

Mastoparan: A 14-amino acid peptide from wasp venom, mastoparan directly activates G-proteins, bypassing the need for receptor-ligand interaction.[1] This property makes it a powerful, albeit non-specific, tool for studying G-protein signaling.

The hypothesis was that by creating a chimera of galanin-(1-13) and mastoparan, the resulting peptide, galparan, would exhibit enhanced or novel biological activities. The galanin fragment would serve to anchor the peptide to galanin receptors, while the mastoparan moiety would directly modulate G-protein activity in the vicinity.[8]

Molecular Architecture and Properties

Galparan is a 27-amino acid peptide with the following sequence: GWTLNSAGYLLGP-INLKALAALAKKIL-amide.[1] This structure is a direct fusion of human galanin-(1-13) and mastoparan.

| Property | Value | Source |

| Amino Acid Sequence | GWTLNSAGYLLGPINLKALAALAKKIL-NH2 | [1] |

| Molecular Weight | ~2986.6 Da | Calculated |

| Isoelectric Point (pI) | ~10.6 | Calculated |

| Net Charge at pH 7 | +4 | Calculated |

Synthesis of Galparan: A Step-by-Step Protocol

The synthesis of galparan is achieved through solid-phase peptide synthesis (SPPS), a robust and widely adopted methodology for the stepwise assembly of amino acids on an insoluble resin support.[9][10] The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary Nα-amino group protection.[11][12]

Rationale for SPPS

SPPS offers several advantages for the synthesis of peptides like galparan:

-

Efficiency: The solid support simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing.[9]

-

Automation: The repetitive nature of the synthesis cycle lends itself well to automation, enabling high-throughput synthesis.[13]

-

Versatility: A wide range of resins and protecting groups are available to accommodate the synthesis of complex and modified peptides.[14]

Detailed Synthesis Protocol

This protocol outlines the manual synthesis of galparan on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.[11]

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[11]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-amino acid (Fmoc-Leu-OH) by dissolving it with DIC and Oxyma Pure in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction completion using a Kaiser test.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the galparan sequence.

-

Final Deprotection: After the final amino acid (Glycine) is coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[15]

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to remove the resin beads.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Solid-Phase Peptide Synthesis (SPPS) Workflow for Galparan.

Purification and Characterization

The crude synthetic peptide requires purification to remove truncated sequences, deletion sequences, and byproducts from the cleavage process. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[16][17][18][19]

RP-HPLC Purification Protocol

Instrumentation:

-

Preparative RP-HPLC system

-

C18 column

Mobile Phases:

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude galparan in a minimal amount of Solvent A.

-

Chromatography:

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of increasing Solvent B (e.g., 5% to 65% Solvent B over 60 minutes).

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified galparan as a white, fluffy powder.

Characterization by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified peptide.[20][21][22][23][24]

Procedure:

-

Sample Preparation: Dissolve a small amount of purified galparan in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Infusion: Infuse the sample directly into the ESI-MS instrument.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: The ESI-MS spectrum of a peptide will show a series of multiply charged ions. Deconvolute the resulting mass-to-charge (m/z) spectrum to determine the monoisotopic molecular weight of the peptide. The experimentally determined molecular weight should match the theoretical calculated mass.

Biological Activity and Mechanism of Action

Galparan has been shown to exhibit a range of biological activities, with its most pronounced effect being the potent stimulation of insulin secretion from pancreatic beta cells.[1]

Insulin Secretion

Studies have demonstrated that galparan potently stimulates insulin release from isolated rat pancreatic islets in a dose-dependent manner.[1] This effect is observed at both low and high glucose concentrations.[1] Notably, the insulinogenic effect of galparan is not solely dependent on extracellular calcium and appears to act at a distal site in the stimulus-secretion coupling pathway.[1]

Interaction with G-Proteins

The chimeric nature of galparan suggests a dual mechanism of action. The galanin-(1-13) portion facilitates binding to galanin receptors, while the mastoparan moiety is thought to directly activate G-proteins.[25] G-protein coupled receptors are integral membrane proteins that, upon activation, trigger intracellular signaling cascades through the activation of heterotrimeric G-proteins.[5] These pathways often involve second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3).[26][27] Interestingly, the effect of galparan on insulin secretion is not blocked by pertussis toxin, which ADP-ribosylates and inactivates Gi/o proteins.[1] This suggests that galparan may act through a pertussis toxin-insensitive G-protein or a novel mechanism.[1]

Proposed Signaling Pathway of Galparan.

Conclusion and Future Directions

Galparan represents a successful example of rational peptide design, creating a chimeric molecule with potent and novel biological activities.[28] Its synthesis via SPPS is well-established, and its purification and characterization are readily achievable with standard laboratory techniques. The unique mechanism of action of galparan, particularly its potent insulin-releasing properties, makes it a valuable tool for studying pancreatic beta-cell function and a potential lead compound for the development of new therapeutics for diabetes.[1] Further research is warranted to fully elucidate its signaling pathways and to explore its therapeutic potential in various disease models.

References

-

Östenson, C. G., Zaitsev, S., Berggren, P. O., Efendic, S., Langel, Ü., & Bartfai, T. (1997). Galparan: a powerful insulin-releasing chimeric peptide acting at a novel site. Endocrinology, 138(8), 3308–3313. [Link]

-

Pooga, M., Lindgren, M., Hällbrink, M., Bråkenhielm, E., & Langel, Ü. (1998). Galanin-based peptides, galparan and transportan, with receptor-dependent and independent activities. Annals of the New York Academy of Sciences, 863, 450–453. [Link]

-

Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]

-

Smith, R. D., Loo, J. A., Edmonds, C. G., Barinaga, C. J., & Udseth, H. R. (1990). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical Chemistry, 62(9), 882–899. [Link]

-

Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Itoh, T., Miwa, M., Suenaga, M., Ohtaki, T., Kitada, C., Nishimura, O., & Fujino, M. (2000). Synthesis of a novel peptide, galanin-like peptide (GALP), by a combination of recombinant DNA technology and chemical cleavage reactions. Journal of the Chemical Society, Perkin Transactions 1, (9), 1341–1346. [Link]

-

CEM Corporation. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Interchim. (n.d.). Peptides purification development in Reverse Phase. Retrieved from [Link]

-

Östenson, C. G., Zaitsev, S., Berggren, P. O., Efendic, S., Langel, Ü., & Bartfai, T. (1997). Galparan: A Powerful Insulin-Releasing Chimeric Peptide Acting at a Novel Site*. Endocrinology, 138(8), 3308-3313. [Link]

-

European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from [Link]

-

Kamal, M. A. (2011). Signaling through G protein coupled receptors. Journal of the Pakistan Medical Association, 61(1), 75. [Link]

-

Stone, K. L., & Williams, K. R. (1993). Reversed-phase isolation of peptides. Current protocols in protein science, Chapter 11, Unit 11.12. [Link]

-

Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway. Retrieved from [Link]

-

Zaitsev, S., Langel, Ü., & Aperia, A. (1999). A galanin-mastoparan chimeric peptide activates the Na+,K(+)-ATPase and reverses its inhibition by ouabain. FEBS letters, 452(1-2), 24–26. [Link]

-

Chen, Y., & Chen, H. (2011). Controlling Charge States of Peptides through Inductive Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(22), 8561–8565. [Link]

-

Aurigene Pharmaceutical Services. (2020, November 24). Peptide Discovery, Development and Manufacturing Services [Video]. YouTube. [Link]

-

Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 7.8: Protein Analysis using Electrospray Ionization Mass Spectroscopy. Retrieved from [Link]

-

WuXi AppTec. (2022, July 1). Novel Peptide Hit Identification and Lead Generating Strategies for Drug Discovery [Video]. YouTube. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

-

Animated biology with arpan. (2020, October 28). GPCR signaling and its subclasses | Gαs, Gαq, Gαi signaling pathways and its regulation | Cell bio [Video]. YouTube. [Link]

-

Boubia, B., Poupardin, O., Barth, M., Binet, J., Peralba, P., Mounier, L., ... & Broqua, P. (2018). Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Triple Activators: Discovery of Lanifibranor, a New Antifibrotic Clinical Candidate. Journal of medicinal chemistry, 61(6), 2246–2265. [Link]

-

Metzger, J. W., & Kempter, C. (1996). Analysis of peptide synthesis products by electrospray ionization mass spectrometry. Angewandte Chemie International Edition in English, 35(18), 2129-2131. [Link]

-

Lang, R., Gundlach, A. L., & Kofler, B. (2007). The galanin peptide family: receptor pharmacology, pleiotropic biological actions, and implications in health and disease. Pharmacology & therapeutics, 115(2), 177–207. [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

-

American Pharmaceutical Review. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]

-

GPCRdb. (n.d.). [2Ala]-galparan. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). galparan. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [2Ala]-galparan. Retrieved from [Link]

Sources

- 1. Galparan: a powerful insulin-releasing chimeric peptide acting at a novel site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. galparan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. [<sup>2</sup>Ala]-galparan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 5. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sinobiological.com [sinobiological.com]

- 7. The galanin peptide family: receptor pharmacology, pleiotropic biological actions, and implications in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A galanin-mastoparan chimeric peptide activates the Na+,K(+)-ATPase and reverses its inhibition by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. chem.uci.edu [chem.uci.edu]

- 12. peptide.com [peptide.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. hplc.eu [hplc.eu]

- 17. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. harvardapparatus.com [harvardapparatus.com]

- 19. pharmtech.com [pharmtech.com]

- 20. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Galanin-based peptides, galparan and transportan, with receptor-dependent and independent activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. assaygenie.com [assaygenie.com]

- 27. youtube.com [youtube.com]

- 28. Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Triple Activators: Discovery of Lanifibranor, a New Antifibrotic Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Primary Structure and Amino Acid Sequence of Galanin (1-13)-Mastoparan (Galparan)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chimeric peptide Galanin (1-13)-Mastoparan, often referred to as Galparan. We will delve into the fundamental principles of its design, its primary structure, and amino acid sequence. This document will further explore the rationale behind its synthesis, its mechanism of action, and relevant experimental protocols, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for a Chimeric Peptide

The development of chimeric peptides represents a sophisticated strategy in molecular biology and pharmacology, aiming to create novel molecules with enhanced or entirely new functionalities by combining distinct domains from different parent peptides. Galanin (1-13)-Mastoparan is a prime example of this approach, born from the fusion of two potent bioactive peptides: Galanin and Mastoparan.

Galanin , a neuropeptide widely distributed in the central and peripheral nervous systems, is involved in a myriad of physiological processes, including neurotransmission, hormone secretion, and pain perception.[1][2] Its biological effects are mediated through a family of G-protein coupled receptors (GPCRs), namely GALR1, GALR2, and GALR3.[2] The N-terminal fragment, Galanin (1-13), is crucial for receptor binding and activation.[1][3]

Mastoparan , on the other hand, is a tetradecapeptide toxin isolated from wasp venom.[4] It is known for its potent ability to directly activate G-proteins, mimicking the intracellular loops of GPCRs, and to perturb cell membranes, leading to degranulation in mast cells and other secretory events.[5][6][7][8]

The creation of Galanin (1-13)-Mastoparan was driven by the hypothesis that linking the receptor-targeting domain of Galanin (the "address") with the effector domain of Mastoparan (the "message") would result in a potent secretagogue with unique properties.[9] This chimera was designed to leverage the specificity of Galanin for its receptors while harnessing the powerful downstream signaling activation characteristic of Mastoparan.[5][9][10]

Primary Structure and Amino Acid Sequence

Galanin (1-13)-Mastoparan, or Galparan, is a 27-amino acid long chimeric peptide.[9] The N-terminal segment consists of the first 13 amino acids of Galanin, which is responsible for binding to galanin receptors. This is linked via a peptide bond to the C-terminal segment, which is the sequence of Mastoparan. The C-terminus of the peptide is amidated.[9]

The primary amino acid sequence is as follows:

Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH₂ [9]

This can be represented in a more structured format:

| Domain | Amino Acid Sequence (Single-Letter Code) | Amino Acid Sequence (Three-Letter Code) |

| Galanin (1-13) | G-W-T-L-N-S-A-G-Y-L-L-G-P | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro |

| Mastoparan | I-N-L-K-A-L-A-A-L-A-K-K-I-L | Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu |

| Full Sequence | GWTLNSAGYLLGPINLKALAALAKKIL-NH₂ | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH₂ |

The amidation of the C-terminus is a common modification in bioactive peptides that increases stability by protecting against carboxypeptidases.

Synthesis and Purification: A Validated Protocol

The synthesis of Galanin (1-13)-Mastoparan is typically achieved through solid-phase peptide synthesis (SPPS), a well-established and robust methodology.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Selection: A suitable resin, such as a Rink Amide resin, is chosen to generate the C-terminal amide upon cleavage.

-

Fmoc Chemistry: The synthesis proceeds using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The C-terminal amino acid (Leucine) is first coupled to the resin.

-

Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF).

-

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin to form a peptide bond.

-

Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence until the full-length peptide is assembled on the resin.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers like water, triisopropylsilane, and thioanisole).

-

Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and then lyophilized to obtain the crude peptide powder.

Purification and Characterization

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

-

Column: A C18 column is typically used for purification.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA), is employed to elute the peptide.

-

Detection: The peptide is detected by its absorbance at 214 or 280 nm.

-

Fraction Collection: Fractions containing the purified peptide are collected.

-

Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC, and the molecular weight is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[9]

Mechanism of Action: A Dual-Pronged Approach

The mechanism of action of Galanin (1-13)-Mastoparan is multifaceted, reflecting the properties of its constituent domains.

Receptor Binding and Signaling

The Galanin (1-13) portion of the chimera enables it to bind to galanin receptors.[9][11] However, studies have shown that Galparan has a lower affinity for galanin receptors compared to native galanin.[9] For instance, the dissociation constant (Kd) for Galparan at rat galanin receptors on RINm5F cells was found to be approximately 7 nM, which is about 18-fold lower than that of galanin (Kd ≈ 0.4 nM).[9]

Despite this reduced affinity, the interaction with galanin receptors is thought to contribute to its biological activity, potentially by targeting the peptide to specific cell types expressing these receptors.

Direct G-Protein Activation and Membrane Interaction

The Mastoparan moiety is known to directly activate G-proteins, particularly those of the Gi/o family, by mimicking an activated GPCR.[6][7][8][12] This leads to the stimulation of downstream signaling pathways. However, a key finding for Galparan is that its insulin-releasing action is not sensitive to pertussis toxin (PTX).[9] PTX ADP-ribosylates and inactivates Gi/o proteins, and its lack of effect on Galparan's activity suggests that the chimera may utilize a different or additional signaling pathway compared to Mastoparan alone.[9]

This suggests that Galparan stimulates exocytosis at a distal site in the stimulus-secretion coupling pathway, independent of the classical PTX-sensitive G-protein activation by Mastoparan.[9]

Caption: Proposed signaling pathway for Galanin (1-13)-Mastoparan (Galparan).

Biological Activity and Quantitative Data

Galparan has been shown to be a potent secretagogue, particularly in stimulating insulin release from pancreatic beta cells.[9]

| Peptide | Galanin Receptor Binding Affinity (Kd, nM) on RINm5F cells | Insulin Release Stimulation (at 3.3 mM Glucose) |

| Galanin | ~0.4 | - |

| Galparan | ~7.1 | 26-fold increase |

| Mastoparan | >10,000 | - |

| Ala²-galparan | >10,000 | - |

Data synthesized from Östenson et al., 1997.[9]

The data clearly indicates that while Galparan has a lower affinity for the galanin receptor compared to native galanin, it is a powerful stimulator of insulin secretion.[9] The lack of activity from Ala²-galparan, where a key residue in the galanin fragment is mutated, underscores the importance of the Galanin (1-13) "address" domain for its biological function.[9]

Conclusion and Future Directions

Galanin (1-13)-Mastoparan is a fascinating example of a chimeric peptide that successfully combines the functionalities of its parent molecules to create a potent secretagogue with a unique mechanism of action. Its ability to stimulate exocytosis through a PTX-insensitive pathway opens up new avenues for research into the molecular mechanisms of secretion. For drug development professionals, Galparan and similar chimeric peptides represent a promising strategy for creating targeted and highly efficacious therapeutic agents. Future research should focus on elucidating the precise molecular targets of the Mastoparan domain in its PTX-insensitive signaling and on optimizing the affinity and selectivity of the Galanin domain for specific galanin receptor subtypes.

References

-

Östenson, C. G., Zaitsev, S., Berggren, P. O., Efendic, S., Langel, Ü., & Bartfai, T. (1997). Galparan: A Powerful Insulin-Releasing Chimeric Peptide Acting at a Novel Site. Endocrinology, 138(8), 3308–3313. [Link]

-

Lang, R., & Kofler, B. (2011). The galanin peptide family: A review of its divergent structures and functions. Frontiers in Endocrinology, 2, 9. [Link]

-

Saar, K. (2002). Signalling of galanin and amyloid precursor protein through adenylate cyclase. Dissertationes Chimicae Universitatis Tartuensis, 25. [Link]

-

Kowalska, K., et al. (2022). Structure–Activity Relationship of New Chimeric Analogs of Mastoparan from the Wasp Venom Paravespula lewisii. Molecules, 27(15), 4843. [Link]

-

Kowalska, K., et al. (2022). Structure–Activity Relationship of New Chimeric Analogs of Mastoparan from the Wasp Venom Paravespula lewisii. Semantic Scholar. [Link]

-

Mousli, M., et al. (1998). Novel mastoparan analogs induce differential secretion from mast cells. Journal of Pharmacology and Experimental Therapeutics, 284(1), 1-8. [Link]

-

Zaitsev, S. V., et al. (1996). A Galanin-Mastoparan Chimeric Peptide Activates the Na+,K(+)-ATPase and Reverses Its Inhibition by Ouabain. FEBS Letters, 385(1-2), 15-18. [Link]

-

Borroto-Escuela, D. O., et al. (2020). An assembly of galanin–galanin receptor signaling network. Journal of Neurochemistry, 155(4), 349-361. [Link]

-

Wikipedia contributors. (2023). Mastoparan. Wikipedia. [Link]

-

He, Q., et al. (2022). Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface. PLOS Biology, 20(8), e3001743. [Link]

-

Sukumar, M., & Higashijima, T. (1992). G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide. The Journal of biological chemistry, 267(30), 21421–21424. [Link]

-

RCSB PDB. (1999). 1A13: G PROTEIN-BOUND CONFORMATION OF MASTOPARAN-X, NMR, 14 STRUCTURES. [Link]

-

dos Santos Cabrera, M. P., et al. (2020). Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties. Frontiers in Microbiology, 11, 1089. [Link]

-

Higashijima, T., et al. (1988). Mastoparan, a Peptide Toxin from Wasp Venom, Mimics Receptors by Activating GTP-binding Regulatory Proteins (G Proteins). Journal of Biological Chemistry, 263(14), 6491-6494. [Link]

-

He, Q., et al. (2022). Structural insights into galanin receptor signaling. Proceedings of the National Academy of Sciences, 119(32), e2206307119. [Link]

Sources

- 1. dspace.ut.ee [dspace.ut.ee]

- 2. Peptide Galanin Binding - Research [americanpeptidesociety.org]

- 3. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel mastoparan analogs induce differential secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mastoparan - Wikipedia [en.wikipedia.org]

- 7. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. A galanin-mastoparan chimeric peptide activates the Na+,K(+)-ATPase and reverses its inhibition by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

Galparan: A Technical Guide to its Molecular Structure, Receptor Interactions, and Biological Functions

Executive Summary

Galparan is a synthetic chimeric peptide engineered by combining the receptor-binding domain of galanin with the effector domain of mastoparan.[1] This design paradigm has produced a molecule with unique and potent biological activities, primarily centered on the potentiation of insulin secretion. This technical guide provides an in-depth analysis of galparan's molecular characteristics, its primary biological function, the novel signaling pathway it employs, and the experimental methodologies used to elucidate its mechanism. For researchers in metabolic disease and drug development, galparan serves as both a powerful molecular tool for dissecting cellular exocytosis and a conceptual framework for designing next-generation secretagogues.

Introduction: The Rationale Behind a Chimeric Design

The Galanin Peptide Family: A Pleiotropic System

The galanin peptide family, which includes galanin, galanin-message-associated peptide (GMAP), and galanin-like peptide (GALP), constitutes a significant class of neuromodulators with diverse physiological roles.[2][3] Galanin itself, a 29/30-amino acid peptide, exerts its influence through three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[2][4] These receptors are widely distributed in the central and peripheral nervous systems, implicating the galanin system in a multitude of processes, including nociception, energy homeostasis, inflammation, and mood regulation.[4][5][6][7] This broad activity profile makes galanin receptor ligands attractive subjects for therapeutic development.

Mastoparan: A G-Protein Activating Peptide

Mastoparan is a 14-amino acid peptide toxin found in wasp venom that potently stimulates exocytosis in various cell types, including pancreatic β-cells. Its mechanism involves the direct activation of Gi/o-type G-proteins, a process that is sensitive to inhibition by pertussis toxin (PTX). This activity, while powerful, lacks receptor-level specificity.

Galparan: A Fusion of Specificity and Potency

The development of galparan was a strategic endeavor to fuse the N-terminal receptor-binding fragment of galanin, galanin-(1-13), with the C-terminal effector peptide, mastoparan.[1] The core hypothesis was to create a molecule that could be targeted to cells expressing galanin receptors, whereupon the mastoparan moiety would directly engage the cellular machinery to elicit a strong biological response. As this guide will detail, the primary and most well-characterized outcome of this fusion is the powerful and mechanistically unique stimulation of insulin secretion.

Molecular and Receptor Binding Profile

Amino Acid Sequence and Structure

Galparan is a 27-amino acid peptide amide with the following primary sequence: GWTLNSAGYLLGP-INLKALAALAKKIL-NH₂ [1]

This structure consists of:

-

Residues 1-13: The sequence of galanin-(1-13), responsible for binding to galanin receptors.

-

Residues 14-27: The sequence of mastoparan, responsible for stimulating exocytosis.

Galanin Receptor Binding Affinity

Competitive binding assays using membranes from the rat insulinoma cell line RINm5F have been employed to determine galparan's affinity for galanin receptors. While native galanin remains the highest affinity ligand, galparan is a potent binder. The binding affinities of galparan and related peptides are summarized below.

| Peptide | Sequence | Kd (nM) | Hill Coefficient (nH) |

| Galanin (1-29) | GWTLNSAGYLLGPHAIDNHRSFHDKYGLA-NH₂ | 0.40 ± 0.03 | 0.9 |

| Galparan | GWTLNSAGYLLGPINLKALAALAKKIL-NH₂ | 7.1 ± 0.4 | 0.8 |

| Mastoparan | INLKALAALAKKIL-NH₂ | 11,700 ± 3,200 | 0.8 |

| Ala²-Galparan | GATLNSAGYLLGPINLKALAALAKKIL-NH₂ | >10,000 | N/A |

| Lys¹⁹,Leu²⁶-Galparan | GWTLNSAGYLLGPINLKAKAALAKKLL-NH₂ | 0.16 ± 0.05 | 0.4 |

| Data synthesized from Östenson et al., 1997.[8] |

Field Insights: The data in this table are critical for mechanistic interpretation. The negligible affinity of mastoparan alone confirms that the galanin-(1-13) fragment is essential for receptor targeting.[8] Conversely, the Ala²-Galparan analog, which has a mutation in the galanin fragment that abolishes binding, is a poor ligand.[8] Most revealing is the Lys¹⁹,Leu²⁶-Galparan analog; it contains an inactive mastoparan sequence but binds to galanin receptors with extremely high affinity.[8] However, its ability to stimulate insulin release is minimal, proving that high-affinity binding alone is insufficient and that the potent insulinogenic effect is mediated by the mastoparan component of the chimera.[8]

Core Biological Function: Potentiation of Insulin Secretion

The most significant and well-documented biological function of galparan is its ability to powerfully stimulate insulin secretion from pancreatic β-cells.[1][8]

Potency and Reversibility of Insulin Release

Galparan stimulates insulin release in a dose-dependent manner. At a concentration of 10 µM, it can increase basal insulin secretion (at 3.3 mM glucose) by as much as 26-fold and augment high-glucose-stimulated secretion (at 16.7 mM glucose) by 6-fold.[1] This effect is significantly stronger than that of equimolar concentrations of mastoparan or the sulfonylurea glibenclamide.[8] Importantly, this action is fully reversible, indicating that it does not cause cytotoxic membrane damage or hormone leakage.[8] This potent activity is observed in islets from both healthy and diabetic GK rats, suggesting its mechanism bypasses defects present in the diabetic β-cell.[1]

| Condition | Insulin Release (µU/islet/h) | Fold Change vs. Control |

| 3.3 mM Glucose (Basal) | ||

| Control | 20.3 ± 2.2 | 1.0 |

| Galparan (1 µM) | 54.4 ± 6.8 | ~2.7 |

| Galparan (10 µM) | 572.9 ± 41.7 | ~28.2 |

| 16.7 mM Glucose (Stimulated) | ||

| Control | 96.8 ± 3.3 | 1.0 |

| Galparan (10 µM) | 599.0 ± 47.4 | ~6.2 |

| Data synthesized from Östenson et al., 1997.[8] |

A Novel Mechanism: Action at a Distal Site in Exocytosis

Galparan's mechanism of action is what makes it a unique molecular probe. It stimulates insulin exocytosis at a site distal to the canonical glucose-sensing and membrane depolarization steps.

Causality of Experimental Choices:

-

Independence from K-ATP Channels: Experiments were conducted in the presence of diazoxide, a compound that clamps ATP-sensitive K⁺ (K-ATP) channels in an open state, preventing membrane depolarization. Galparan remained effective under these conditions, demonstrating that its action is downstream of K-ATP channel closure.[1][8]

-

Independence from Voltage-Gated Ca²⁺ Channels: Galparan potently stimulates insulin release even in β-cells that are already depolarized by high concentrations of KCl.[1] This confirms its site of action is independent of and distal to the opening of voltage-gated Ca²⁺ channels.

-

Independence from Extracellular Calcium: The stimulatory effect of galparan is not directly reliant on the presence of extracellular Ca²⁺ and cannot be explained solely by changes in cytosolic free Ca²⁺ concentrations.[1]

The most critical mechanistic discovery comes from experiments using pertussis toxin (PTX). PTX ADP-ribosylates and inactivates Gi/o family G-proteins.

-

The insulin-releasing effect of mastoparan is significantly inhibited by PTX pretreatment, consistent with its known role as a direct activator of Gi/o proteins.[8]

-

In stark contrast, the insulinogenic effect of galparan is not significantly influenced by PTX pretreatment.[1][8]

This finding is paramount, as it proves that while galparan is a chimera containing mastoparan, it does not utilize the same PTX-sensitive G-protein pathway. Galparan acts at a novel, as-yet-unidentified distal site in the stimulus-secretion coupling of the β-cell.[1][8]

Visualizing the Signaling Pathway

The diagram below illustrates the canonical insulin secretion pathway and contrasts the proposed mechanisms of mastoparan and galparan.

Caption: Proposed signaling pathways for insulin secretion in pancreatic β-cells.

Key Experimental Methodologies

The characterization of galparan's function relies on a set of robust, self-validating protocols.

Protocol: Static Insulin Secretion Assay

This method is used to quantify insulin release in response to various secretagogues over a fixed period.

-

Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas followed by purification on a density gradient.

-

Pre-incubation: Batches of 3-5 islets are pre-incubated for 30-60 minutes in a Krebs-Ringer bicarbonate buffer containing 3.3 mM glucose to establish a basal secretion rate.

-

Incubation: The pre-incubation buffer is replaced with fresh buffer containing test substances (e.g., 3.3 mM glucose, 16.7 mM glucose, galparan at various concentrations, glibenclamide).

-

Sample Collection: Islets are incubated for 60 minutes at 37°C. At the end of the incubation, the supernatant (buffer) is collected.

-

Quantification: The insulin concentration in the supernatant is measured using a radioimmunoassay (RIA) or ELISA.

-

Data Normalization: Results are typically expressed as µU or ng of insulin released per islet per hour.

Protocol: Dynamic Insulin Secretion (Islet Perifusion)

This workflow assesses the kinetics and reversibility of insulin secretion in real-time.

Caption: Experimental workflow for islet perifusion to assess dynamic insulin release.

Discussion and Future Directions

A Unique Tool for Dissecting Exocytosis

The primary value of galparan to the research community lies in its unique mechanism of action. Its ability to potently trigger exocytosis via a PTX-insensitive pathway, bypassing canonical upstream signaling events, makes it an invaluable pharmacological tool. Researchers can use galparan to specifically probe the distal machinery of vesicle docking, priming, and fusion in neuroendocrine cells without the confounding effects of ion channel modulation or second messenger systems like cAMP and Ca²⁺.

Therapeutic Potential and Unexplored Functions

The potent insulinogenic effect of galparan, especially in islets from diabetic animal models, suggests that its mechanism could be a target for novel anti-diabetic therapies. However, the peptidic nature of galparan presents significant drug delivery challenges. Future work could focus on developing small molecule mimetics that activate the same novel, distal pathway.

Furthermore, the biological functions of galparan outside of the pancreas are entirely unexplored. Given that galanin receptors are expressed in tissues involved in pain and inflammation, it is plausible that galparan could have activities in these systems.[9][10][11] Investigating the effects of galparan on neuronal excitability or inflammatory cell activation could open new research avenues. However, it is crucial to note that such functions are currently speculative and require direct experimental validation.

References

-

Östenson, C. G., Zaitsev, S., Berggren, P. O., Efendic, S., Langel, Ü., & Bartfai, T. (1997). Galparan: a powerful insulin-releasing chimeric peptide acting at a novel site. Endocrinology, 138(8), 3308–3313. [Link]

-

Östenson, C. G., Zaitsev, S., Berggren, P. O., Efendic, S., Langel, Ü., & Bartfai, T. (1997). Galparan: A Powerful Insulin-Releasing Chimeric Peptide Acting at a Novel Site*. Endocrinology, 138(8), 3308-3313. [Link]

-

Lang, R., Gundlach, A. L., & Kofler, B. (2007). The galanin peptide family: receptor pharmacology, pleiotropic biological actions, and implications in health and disease. Pharmacology & therapeutics, 115(2), 177–207. [Link]

-

Zhang, L., Zhang, Y., Liu, Y., Zhang, Y., & Wang, R. (2020). Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats. Frontiers in Neuroscience, 14, 603. [Link]

-

Lang, R., Berger, A., Santic, R., Geisler, P., Hermann, A., & Kofler, B. (2015). Physiology, signaling, and pharmacology of galanin peptides and receptors: three decades of emerging diversity. Pharmacological reviews, 67(1), 1-33. [Link]

-

Webling, K. E., Runesson, J., Bartfai, T., & Langel, Ü. (2012). Galanin receptors and their ligands in the context of depression. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 11(5), 586-598. [Link]

-

Jimenez-Andrade, J. M., Zhou, S., Du, J., Yamani, A., Grady, J. J., Castaneda-Hernandez, G., & Carlton, S. M. (2006). Pro-nociceptive role of peripheral galanin in inflammatory pain. Pain, 120(1-2), 36-48. [Link]

-

Kofler, B., Berger, A., Santic, R., Humpel, C., & Lang, R. (2011). The galanin peptide family in inflammation. Neuropeptides, 45(1), 1-8. [Link]

-

He, H., Liu, Y., Su, Z., Wu, J., & Li, L. (2021). Galanin ameliorates liver inflammation and fibrosis in mice by activating AMPK/ACC signaling and modifying macrophage inflammatory phenotype. American Journal of Physiology-Gastrointestinal and Liver Physiology, 320(5), G854-G865. [Link]

-

Fonseca-Rodrigues, D., Almeida, A., & Pinto-Ribeiro, F. (2022). A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain. Cells, 11(5), 839. [Link]

-

Li, H., He, M., Wu, T., & Zhu, J. (2022). Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord. Frontiers in Endocrinology, 13, 1034199. [Link]

Sources

- 1. Galparan: a powerful insulin-releasing chimeric peptide acting at a novel site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The galanin peptide family: receptor pharmacology, pleiotropic biological actions, and implications in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord [frontiersin.org]

- 4. Physiology, signaling, and pharmacology of galanin peptides and receptors: three decades of emerging diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Pro-nociceptive role of peripheral galanin in inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The galanin peptide family in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Galanin ameliorates liver inflammation and fibrosis in mice by activating AMPK/ACC signaling and modifying macrophage inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of Galparan: A Technical Guide to Its Potent Insulinotropic Effects

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Novel Insulin Secretagogues

In the landscape of type 2 diabetes research, the pursuit of novel, potent, and safe insulin secretagogues is a paramount objective. The pancreatic β-cell, a sophisticated glucose sensor, orchestrates insulin release through a complex symphony of signaling pathways. Understanding and modulating these pathways form the bedrock of therapeutic innovation. This guide delves into the early yet pivotal studies of galparan, a chimeric peptide that emerged as a powerful stimulator of insulin secretion, acting through a then-unidentified distal mechanism within the β-cell. Our exploration will provide a technical and mechanistic framework for researchers seeking to build upon this foundational knowledge.

Galparan: A Chimeric Peptide with a Surprising Dichotomy

Galparan is a 27-amino acid chimeric peptide, ingeniously constructed from two parent molecules with opposing effects on insulin secretion: galanin and mastoparan.[1]

-

Galanin: This neuropeptide is predominantly known for its inhibitory role in insulin secretion.[2] It typically acts through G-protein coupled receptors (GPCRs) of the Gi/o family, leading to the opening of ATP-sensitive potassium (KATP) channels, hyperpolarization of the β-cell membrane, and a subsequent reduction in calcium influx, thereby curtailing insulin release.

-

Mastoparan: A component of wasp venom, mastoparan, in contrast, stimulates exocytosis in a variety of cell types, including pancreatic β-cells.

The creation of galparan, which links the N-terminal fragment of galanin (galanin-(1-13)) to mastoparan, was a strategic endeavor to harness the cell-targeting or receptor-binding properties of galanin while leveraging the exocytotic power of mastoparan. The resulting chimera, however, exhibited a potent stimulatory effect on insulin secretion, hinting at a novel mechanism of action distinct from its parent molecules.[1]

The Core of Galparan's Action: A Distal and Atypical Signaling Pathway

Early investigations into galparan's effect on isolated rat pancreatic islets revealed a remarkable and dose-dependent stimulation of insulin secretion.[1] This effect was observed at both low (3.3 mM) and high (16.7 mM) glucose concentrations, with a more pronounced effect at lower glucose levels.[1] Crucially, this potent insulinotropic activity was also observed in islets from diabetic Goto-Kakizaki (GK) rats, a model of type 2 diabetes, highlighting its potential therapeutic relevance.[1]

Several key experimental findings from these initial studies began to chisel away at the mystery of galparan's mechanism:

-

Independence from Extracellular Calcium: The stimulatory effect of galparan on insulin release was not directly reliant on the presence of extracellular calcium.[1] This was a significant departure from the canonical glucose-stimulated insulin secretion (GSIS) pathway, which is critically dependent on calcium influx through voltage-gated calcium channels.

-

Action Downstream of Membrane Depolarization: Galparan was effective in triggering insulin release even when β-cells were depolarized with high concentrations of potassium chloride (KCl) and in the presence of diazoxide, a KATP channel opener.[1] This strongly suggested that galparan acts at a distal site in the stimulus-secretion coupling pathway, downstream of membrane potential changes and calcium influx.[1]

-

A Novel G-Protein Interaction: To probe the involvement of G-proteins, islets were pretreated with pertussis toxin (PTX). PTX specifically ADP-ribosylates and inactivates Gi/o proteins, thereby uncoupling them from their receptors. The fact that PTX pretreatment did not affect the insulin-releasing action of galparan was a critical piece of the puzzle.[1] This finding indicated that while a GPCR was likely involved, it was not one that coupled to the inhibitory Gi/o family of G-proteins. This distinguished its mechanism from that of mastoparan, which is known to be influenced by PTX.

The following diagram illustrates the proposed signaling pathway of galparan in pancreatic β-cells based on these early findings.

Caption: Proposed signaling pathway of galparan in pancreatic β-cells.

Quantitative Insights into Galparan's Efficacy

The early studies on galparan provided quantitative data that underscored its potency as an insulin secretagogue. The following table summarizes key findings from experiments using isolated rat pancreatic islets.

| Condition | Galparan Concentration (µM) | Fold Increase in Insulin Secretion (vs. Control) | Reference |

| 3.3 mM Glucose | 10 | 26-fold | [1] |

| 16.7 mM Glucose | 10 | 6-fold | [1] |

| 3.3 mM Glucose (Diabetic GK rats) | 10 | Similar to normal rats | [1] |

These data clearly demonstrate that galparan is a highly effective insulin secretagogue, particularly at basal glucose levels. Its sustained efficacy in a diabetic animal model further highlights its therapeutic potential.

Experimental Protocols for Investigating Galparan's Effects

To facilitate further research and ensure reproducibility, this section provides detailed, step-by-step methodologies for the key experiments used in the initial characterization of galparan.

Pancreatic Islet Isolation from Rats

Rationale: The isolation of intact and viable pancreatic islets is a prerequisite for in vitro studies of insulin secretion. This protocol utilizes collagenase digestion to break down the exocrine pancreatic tissue, followed by purification to enrich for islets.

Step-by-Step Protocol:

-

Animal Preparation: Anesthetize a male Wistar rat (200-250 g) following approved animal care and use guidelines.

-

Pancreas Perfusion: Expose the pancreas and cannulate the common bile duct. Perfuse the pancreas with a cold collagenase solution (e.g., Collagenase P, 1.5 mg/mL in Hanks' Balanced Salt Solution - HBSS).

-

Pancreas Digestion: Excise the distended pancreas and incubate it in a water bath at 37°C for 15-20 minutes to allow for enzymatic digestion.

-

Islet Purification: Gently disrupt the digested tissue by shaking. Purify the islets from the acinar and ductal tissue using a density gradient (e.g., Ficoll or Histopaque).

-

Islet Collection and Culture: Collect the islets from the interface of the density gradient. Wash the islets with HBSS and culture them overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin in a humidified incubator at 37°C and 5% CO2.

Dynamic Insulin Secretion Assay (Islet Perifusion)

Rationale: A perifusion assay allows for the real-time measurement of insulin secretion from isolated islets in response to various stimuli. This dynamic assessment provides a more physiological representation of insulin release compared to static incubation.

Step-by-Step Protocol:

-

System Setup: Prepare a perifusion system with a peristaltic pump, a water bath to maintain the temperature at 37°C, and chambers to hold the islets.

-

Islet Loading: Place a group of size-matched islets (e.g., 100-150 islets) into each perifusion chamber.

-

Equilibration: Perifuse the islets with a Krebs-Ringer bicarbonate buffer (KRBB) containing a basal glucose concentration (e.g., 3.3 mM) for a 30-60 minute equilibration period.

-

Stimulation: Switch the perifusion medium to one containing the desired concentration of galparan, glucose, or other secretagogues.

-

Fraction Collection: Collect the perifusate at regular intervals (e.g., every 1-2 minutes) using a fraction collector.

-

Insulin Measurement: Determine the insulin concentration in each fraction using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

The following diagram illustrates the workflow for a typical islet perifusion experiment to assess the effect of galparan.

Caption: Experimental workflow for islet perifusion assay.

Future Directions and Unanswered Questions

The early studies on galparan laid a fascinating groundwork, but they also left a trail of intriguing questions. The precise identity of the putative GPCR through which galparan acts remains to be elucidated. Further research employing modern techniques such as receptor cloning, expression studies, and high-throughput screening could pinpoint this novel target.

Moreover, a detailed exploration of the downstream signaling cascade is warranted. Does galparan's signaling intersect with other known pathways that regulate exocytosis, such as those involving protein kinase A (PKA), protein kinase C (PKC), or Epac? Answering these questions will not only demystify the action of this potent insulin secretagogue but could also unveil new therapeutic targets for the treatment of type 2 diabetes.

Conclusion

The initial investigations into galparan revealed a chimeric peptide with a powerful and unique insulin-releasing capability. Its ability to act distally within the β-cell, independent of canonical signaling pathways, and its efficacy in a diabetic model, underscore its significance. This technical guide provides a comprehensive overview of these foundational studies, from the molecular rationale behind galparan's design to the detailed experimental protocols used to characterize its effects. It is our hope that this guide will serve as a valuable resource for the next generation of researchers dedicated to advancing our understanding of β-cell biology and developing innovative therapies for diabetes.

References

-

Wang J, Carrillo JJ, Lin HV. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLoS One. 2016;11(4):e0154452. [Link]

-

Östenson CG, Zaitsev S, Berggren PO, Efendic S, Langel U, Bartfai T. Galparan: a powerful insulin-releasing chimeric peptide acting at a novel site. Endocrinology. 1997;138(8):3308-3313. [Link]

-

Deane S, Waclawik O, Macfarlane WM, et al. Dose-Dependent Inhibition by Ghrelin of Insulin Secretion in the Mouse. Endocrinology. 2004;145(5):2203-2210. [Link]

-

Trujillo J, Nuffer W, Smith L. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs). In: StatPearls. Treasure Island (FL): StatPearls Publishing; 2024. [Link]

-

Thurmond DC. Mechanisms of biphasic insulin-granule exocytosis – roles of the cytoskeleton, small GTPases and SNARE proteins. J Cell Sci. 2003;116(Pt 21):4263-4273. [Link]

-

Amiranoff B, Lorinet AM, Yanaihara N, Laburthe M. Structural requirement for galanin action in the pancreatic beta cell line Rin m 5F. Eur J Pharmacol. 1989;163(1):205-207. [Link]

-

Jewell JL, Oh E, Thurmond DC. Exocytosis mechanisms underlying insulin release and glucose uptake: conserved roles for Munc18c and syntaxin 4. Am J Physiol Endocrinol Metab. 2010;298(4):E517-E531. [Link]

-

Lindskog S, Ahrén B. Studies on the mechanism by which galanin inhibits insulin secretion in islets. Eur J Pharmacol. 1991;205(1):21-27. [Link]

-

Finlin BS, Heringdorf DM, Fluharty SJ, et al. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists. Front Endocrinol (Lausanne). 2024;15:1342224. [Link]

-

Stozer A, Dolenšek J, Rupnik MS. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling. Cells. 2021;10(9):2265. [Link]

-

CAS. The GIP and GLP-1 function shows promising results in disease treatment. CAS. Published October 4, 2024. [Link]

-

Shibasaki T, Takahashi H, Miki T, Seino S. Secretory granule exocytosis and its amplification by cAMP in pancreatic β-cells. J Diabetes Investig. 2022;13(4):559-569. [Link]

-

Chen C, Cohrs CM, Stertmann J, Bozsak R, Speier S. Recent progress in studies of factors that elicit pancreatic β-cell expansion. J Diabetes. 2017;9(2):125-137. [Link]

-

Hsieh J, Longuet C, Maida A, et al. GLP-1 and GLP-2 as Yin and Yang of Intestinal Lipoprotein Production: Evidence for Predominance of GLP-2–Stimulated Postprandial Lipemia in Normal and Insulin-Resistant States. Diabetes. 2010;59(4):849-857. [Link]

-

Roe K, Kulkarni R, Mertz R. Reactive Oxygen Species Stimulate Insulin Secretion in Rat Pancreatic Islets: Studies Using Mono-Oleoyl-Glycerol. PLoS One. 2016;11(8):e0160477. [Link]

-

Papin JA, Palsson BO. A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell. Front Genet. 2014;5:33. [Link]

-

Leech CA. cAMP-independent effects of GLP-1 on β cells. J Gen Physiol. 2015;146(2):101-104. [Link]

-

Prentki M, Peyot ML, Masiello P, Madiraju SRM. Lipid-Induced Adaptations of the Pancreatic Beta-Cell to Glucotoxic Conditions Sustain Insulin Secretion. Int J Mol Sci. 2020;21(23):9067. [Link]

-

Blyumin M. GLP-1 Receptor Agonists: The Truth Behind the Trend. Stanford Health Library. Published February 18, 2025. [Link]

-

Lee YS, Park HS, Lee DK, et al. cAMP-independent effects of GLP-1 on β cells. J Gen Physiol. 2015;146(2):101-104. [Link]

-

Stozer A, Gosak M, Dolenšek J, et al. The triggering pathway to insulin secretion: Functional similarities and differences between the human and the mouse b cells and their translation. J Physiol. 2019;597(17):4515-4541. [Link]

-

Accili D. Pancreatic Beta Cell Dedifferentiation as a Mechanism of Diabetic Beta Cell Failure. iBiology. Published September 4, 2012. [Link]

-

Wang J, Carrillo JJ, Lin HV. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLoS One. 2016;11(4):e0154452. [Link]

Sources

Methodological & Application

Application Note & Protocols: A Tiered Approach to Characterizing Galparan's Effects on Synaptic Transmission

Introduction: The Scientific Rationale for Investigating Galparan

Galparan is a novel synthetic compound emerging from a high-throughput screening campaign for molecules that modulate synaptic activity. Preliminary structural analysis suggests Galparan may interact with ligand-gated ion channels. The N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory synaptic transmission and plasticity, is a primary target of interest.[1] Dysregulation of NMDA receptor function is implicated in numerous neurological and psychiatric disorders, making it a key focus for therapeutic development.[1][2]

This guide puts forth a central hypothesis: Galparan is a positive allosteric modulator (PAM) that selectively enhances the function of NMDA receptors containing the GluN2B subunit. This hypothesis is based on Galparan's structural similarity to other known GluN2B modulators. Positive allosteric modulation, which enhances the receptor's response to the endogenous agonist (glutamate), offers a promising therapeutic strategy by augmenting physiological signaling rather than causing persistent activation.[1][3]

To rigorously test this hypothesis, this document outlines a tiered, multi-modal experimental plan. The strategy progresses logically from foundational in vitro characterization to more complex ex vivo and in vivo analyses, ensuring that each step informs the next. This approach is designed to provide a comprehensive profile of Galparan's mechanism of action, from the molecular to the network and behavioral levels.

Section 1: Foundational Principles of Experimental Design

A robust investigation into a novel compound requires a meticulously planned experimental design. The following principles are central to ensuring the scientific integrity and validity of the data generated in the study of Galparan.

-

Model System Selection: The choice of experimental model is critical. This guide employs a tiered approach:

-

Tier 1 (In Vitro): Utilizes primary neuronal cultures or heterologous expression systems (e.g., HEK293 cells) to study direct drug-receptor interactions in a controlled environment.[4] This is ideal for initial mechanism-of-action and dose-response studies.

-

Tier 2 (Ex Vivo): Employs acute brain slices, which preserve local synaptic circuitry.[4][5] This allows for the investigation of Galparan's effects on synaptic transmission and plasticity within a more physiologically relevant context.[6]

-

Tier 3 (In Vivo): Uses rodent models to assess the compound's effects on network-level activity and behavior.[7][8] This is the ultimate test of physiological relevance and potential therapeutic efficacy.[9]

-

-

Controls are Non-Negotiable: Every experiment must include a self-validating system of controls.

-

Vehicle Control: All experiments will compare the effects of Galparan to a vehicle control (the solvent in which Galparan is dissolved, e.g., 0.1% DMSO) to rule out effects of the solvent itself.

-

Positive Control: A known NMDA receptor agonist (e.g., NMDA) will be used to confirm that the system is responsive.

-

Negative/Competitive Control: A known and specific antagonist will be used to validate the target engagement. For our hypothesis, Ifenprodil, a well-characterized GluN2B-selective antagonist, will be critical.

-

-

Dose-Response Analysis: A single concentration provides limited information. Comprehensive dose-response curves must be generated to determine key pharmacological parameters such as potency (EC₅₀) and efficacy (Eₘₐₓ).

Section 2: A Tiered Experimental Workflow

This section outlines the logical progression of experiments designed to build a comprehensive understanding of Galparan's effects.

Tier 1: In Vitro Characterization

The primary goal of this tier is to determine if Galparan directly modulates NMDA receptor function in a controlled cellular environment.

-

Whole-Cell Patch-Clamp Electrophysiology: This is the gold-standard technique for studying ion channel function.[10][11][12] By recording from cultured hippocampal neurons, we can isolate and measure NMDA receptor-mediated currents.

-

Objective: To determine if Galparan potentiates NMDA-evoked currents and to characterize the dose-dependency of this effect.

-

Key Insight: This experiment will provide direct evidence for or against the hypothesis that Galparan is a PAM of NMDA receptors. The inclusion of Ifenprodil will test for GluN2B subunit selectivity.[13]

-

-

Neurotransmitter Release Assays: To investigate potential presynaptic effects, we will measure glutamate release from isolated nerve terminals (synaptosomes).

-

Objective: To determine if Galparan alters the depolarization-evoked release of glutamate.

-

Key Insight: This distinguishes between a postsynaptic mechanism (modulating the receptor's response) and a presynaptic one (altering neurotransmitter release). A lack of effect here would strengthen the postsynaptic PAM hypothesis.

-

-

Calcium Imaging: NMDA receptor activation leads to a significant influx of Ca²⁺, a crucial second messenger.[14][15]

-

Objective: To visualize and quantify changes in intracellular calcium in response to NMDA receptor activation in the presence and absence of Galparan.

-

Key Insight: This provides a population-level confirmation of the electrophysiology results and can reveal spatial dynamics of receptor activation across the neuron.

-

Tier 2: Ex Vivo Circuit-Level Analysis

Here, we move to acute hippocampal slices to understand how Galparan affects synaptic communication within an intact neural circuit.[16]

-

Field Potential Recordings: This technique measures the collective activity of a population of neurons.[5][17] We will record field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus.

-

Objective: To assess Galparan's effect on basal synaptic transmission and short-term plasticity (e.g., paired-pulse facilitation).

-

Key Insight: An increase in the NMDA receptor component of the fEPSP would support our hypothesis. Changes in paired-pulse facilitation would suggest a potential presynaptic site of action.

-

-

Long-Term Potentiation (LTP) Assay: LTP is a cellular correlate of learning and memory that is heavily dependent on NMDA receptor function.[18][19]

-

Objective: To determine if Galparan can lower the threshold for inducing LTP or enhance the magnitude of established LTP.

-

Key Insight: If Galparan is a GluN2B PAM, it is expected to facilitate the induction of LTP. This experiment directly links the molecular action of the compound to a key mechanism of synaptic plasticity.

-

Tier 3: In Vivo Network and Behavioral Correlates

The final tier assesses the physiological and behavioral consequences of Galparan administration in a living animal.

-

In Vivo Electrophysiology: Recording neural activity (local field potentials and single-unit spiking) from the hippocampus of freely moving rodents.[7][8]

-

Objective: To determine how systemic administration of Galparan modulates hippocampal network oscillations (e.g., theta and gamma rhythms) and place cell firing, which are crucial for spatial memory.

-

Key Insight: This provides a bridge between the synaptic effects observed ex vivo and the cognitive functions supported by the hippocampus.

-

-

Behavioral Assays: NMDA receptors in the hippocampus are essential for learning and memory.[20][21]

-

Objective: To test whether Galparan enhances performance in hippocampus-dependent memory tasks, such as the Novel Object Recognition (NOR) or Morris Water Maze (MWM) tests.[22][23][24]

-

Key Insight: A positive outcome in these assays would provide strong evidence that Galparan's molecular and cellular effects translate into a pro-cognitive behavioral phenotype, a critical step for drug development.

-

Section 3: Detailed Protocols & Methodologies

Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons

This protocol is designed to measure NMDA-evoked currents from primary hippocampal neurons.

I. Materials & Solutions

-

External Solution (aCSF), in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 0 MgCl₂, 10 HEPES, 10 Glucose. pH 7.4.

-

Causality: Mg²⁺ is omitted to relieve the voltage-dependent block of NMDA receptors at negative holding potentials.

-

-

Pharmacological Blockers: 10 µM CNQX (to block AMPA/Kainate receptors), 100 µM Picrotoxin (to block GABA-A receptors), 1 µM Tetrodotoxin (TTX, to block voltage-gated Na⁺ channels).

-

Internal Solution, in mM: 130 Cs-MeSO₃, 10 NaCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH 7.2.

-

Causality: A Cesium-based internal solution is used to block potassium channels, improving the voltage clamp quality.

-

-

Agonists: NMDA (30 µM), Glycine (10 µM).

-

Test Compounds: Galparan (dissolved in DMSO, final concentration 0.1% DMSO), Ifenprodil (3 µM).

II. Step-by-Step Procedure

-

Cell Culture: Plate primary embryonic (E18) rat hippocampal neurons on poly-D-lysine coated coverslips and culture for 14-21 days.

-

Preparation: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution containing the pharmacological blockers.

-

Pipette Filling: Fill a borosilicate glass pipette (3-5 MΩ resistance) with internal solution.[25]

-

Seal Formation: Approach a neuron under visual guidance and apply gentle positive pressure. Upon contact, release pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.[12]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane, achieving the whole-cell configuration.[26]

-

Recording: a. Clamp the neuron at a holding potential of -70 mV. b. Allow the cell to dialyze with the internal solution for 5 minutes. c. Control Application: Apply NMDA + Glycine for 5 seconds using a fast perfusion system and record the inward current. d. Washout: Wash the cell with external solution for 3 minutes. e. Drug Application: Perfuse the cell with a specific concentration of Galparan (or vehicle) for 2 minutes. f. Test Application: Co-apply NMDA + Glycine along with Galparan (or vehicle) for 5 seconds and record the current. g. Repeat steps c-f for each concentration of Galparan to build a dose-response curve. h. Specificity Test: In a separate set of cells, perform the protocol using a known potentiating concentration of Galparan, but co-apply the GluN2B antagonist Ifenprodil during the test application.

III. Data Analysis & Expected Results

-

Analysis: Measure the peak amplitude of the NMDA-evoked current for control and test conditions.

-

Trustworthiness: The response should return to baseline after washout. The vehicle control should show no significant change in current amplitude between the first and second application (<10% rundown).

-

Expected Outcome: If Galparan is a PAM, the current amplitude in its presence will be significantly larger than the control. This effect should be dose-dependent and blocked by Ifenprodil.

| Compound | Concentration | Normalized Peak Current (% of Control) |

| Vehicle (0.1% DMSO) | N/A | 98 ± 4% |

| Galparan | 100 nM | 125 ± 7% |

| Galparan | 1 µM | 180 ± 12% |

| Galparan | 10 µM | 185 ± 11% |

| Galparan (1 µM) + Ifenprodil (3 µM) | N/A | 105 ± 6% |

Table 1: Hypothetical data from whole-cell patch-clamp experiments showing Galparan's potentiation of NMDA currents.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This protocol assesses the effect of Galparan on synaptic transmission and plasticity in acute hippocampal slices.

I. Materials & Solutions

-

Slicing Solution (ice-cold, carbogenated), in mM: 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 Glucose, 2 Thiourea, 5 Na-Ascorbate, 3 Na-Pyruvate, 0.5 CaCl₂, 10 MgSO₄.

-

Causality: The NMDG-based solution improves slice health by reducing excitotoxicity during the slicing process.

-

-